![molecular formula C15H18N4OS B11249644 4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide](/img/structure/B11249644.png)

4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

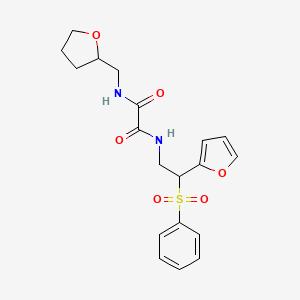

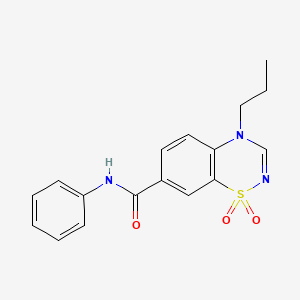

N-(5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-3-yl)-4-phénylbutanamide est un composé organique complexe appartenant à la classe des dérivés de la triazolothiadiazine. Ces composés sont connus pour leurs diverses activités pharmacologiques et leurs applications potentielles en chimie médicinale. La structure unique de ce composé, qui comprend un cycle triazole fusionné à un cycle thiadiazine, en fait un candidat prometteur pour diverses applications de recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-3-yl)-4-phénylbutanamide implique généralement les étapes suivantes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par cyclisation de dérivés de l'hydrazine avec du disulfure de carbone, suivie de la réaction avec un agent alkylant approprié.

Formation du cycle thiadiazine : Le cycle thiadiazine est formé par la réaction du dérivé triazole avec un composé thiol approprié en milieu acide.

Couplage avec le phénylbutanamide : La dernière étape implique le couplage de l'intermédiaire triazolothiadiazine avec le phénylbutanamide à l'aide d'un réactif de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse susmentionnées pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de l'automatisation pour garantir une qualité et une évolutivité constantes.

Analyse Des Réactions Chimiques

Types de réactions

N-(5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-3-yl)-4-phénylbutanamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour convertir le composé en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les cycles triazole ou thiadiazine sont substitués par différents groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, éthanol.

Substitution : Halogénures d'alkyle, halogénures d'aryle, catalyseurs basiques.

Principaux produits formés

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés triazolothiadiazine réduits.

Substitution : Dérivés triazolothiadiazine substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

N-(5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-3-yl)-4-phénylbutanamide possède plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier des enzymes comme l'anhydrase carbonique et la cholinestérase.

Médecine : Recherché pour ses activités pharmacologiques, notamment ses propriétés anticancéreuses, antimicrobiennes, analgésiques, anti-inflammatoires, antioxydantes, antivirales et antituberculeuses

Mécanisme d'action

Le mécanisme d'action de N-(5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-3-yl)-4-phénylbutanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des liaisons hydrogène avec les récepteurs cibles, ce qui conduit à l'inhibition ou à la modulation de l'activité enzymatique. Par exemple, il peut inhiber l'anhydrase carbonique en se liant au site actif et en empêchant l'enzyme de catalyser la conversion du dioxyde de carbone en bicarbonate.

Applications De Recherche Scientifique

4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties

Mécanisme D'action

The mechanism of action of 4-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}butanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition or modulation of enzyme activity. For example, it may inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine : Un composé étroitement apparenté présentant des activités pharmacologiques similaires.

1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine : Une autre variante isomère présentant des activités biologiques potentielles.

1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine : Un isomère structurel présentant des propriétés distinctes.

Unicité

N-(5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-3-yl)-4-phénylbutanamide est unique en raison de son motif de substitution spécifique et de la présence de la partie phénylbutanamide

Propriétés

Formule moléculaire |

C15H18N4OS |

|---|---|

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-phenylbutanamide |

InChI |

InChI=1S/C15H18N4OS/c20-13(9-4-8-12-6-2-1-3-7-12)16-14-17-18-15-19(14)10-5-11-21-15/h1-3,6-7H,4-5,8-11H2,(H,16,17,20) |

Clé InChI |

PHZRLCWDTAYMST-UHFFFAOYSA-N |

SMILES canonique |

C1CN2C(=NN=C2SC1)NC(=O)CCCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11249565.png)

![N-[3-(morpholin-4-yl)propyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11249579.png)

![3-Bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11249599.png)

![N-(4-methylphenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11249607.png)

![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11249628.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249631.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249638.png)

![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-3-fluorobenzamide](/img/structure/B11249647.png)

![N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11249649.png)